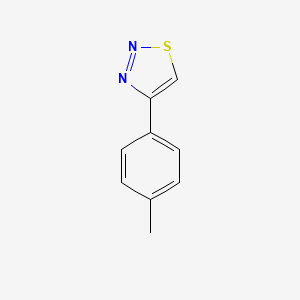![molecular formula C11H8ClNO2 B1302490 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone CAS No. 37091-33-1](/img/structure/B1302490.png)
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a molecular weight of 221.64 and its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an isoxazole ring attached to a 4-chlorophenyl group and an ethanone group . The structure exhibits C–H…N intermolecular interactions .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 221.64 . Its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2, which represents its molecular structure .
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and phospholipase A2, which are involved in the metabolism of fatty acids and other compounds. Additionally, it is believed to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to have anti-inflammatory and anti-tumor properties. Additionally, it has been shown to have a protective effect against oxidative stress in cells, as well as to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and phospholipase A2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it a useful reagent for organic synthesis. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, it is not very soluble in water, which can limit its use in certain experiments. Furthermore, it is toxic and should be handled with caution.
Direcciones Futuras
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone has a variety of potential applications in the future. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of various organic molecules. Additionally, it could be used in the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and bacterial infections. Furthermore, it could be used to develop new methods for the synthesis of heterocyclic compounds, such as isoxazoles and isoxazolines. Finally, it could be used to develop new methods for the synthesis of other organic compounds, such as polymers and dyes.
Métodos De Síntesis
The synthesis of 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone can be achieved through a two-step reaction. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to produce 4-chloro-5-hydroxyisoxazole. The second step involves the reaction of 4-chloro-5-hydroxyisoxazole with ethyl acetoacetate in the presence of an acid catalyst to yield this compound.
Aplicaciones Científicas De Investigación
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone has a variety of applications in scientific research. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as herbicides and insecticides. It is also used as a reagent for organic synthesis, as it can be used to synthesize a variety of compounds, including heterocycles and other organic molecules. Additionally, it is used as a starting material for the synthesis of various heterocyclic compounds, such as isoxazoles and isoxazolines.
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMZTZBXSLVZBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372591 |
Source


|
| Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37091-33-1 |
Source


|
| Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B1302417.png)



![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)

![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)

![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)
![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)

